



# Investigating the Synergy of Proguanil with other Antimalarials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Proguanil Hydrochloride |           |
| Cat. No.:            | B1679174                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. Proguanil, a biguanide antimalarial, is a key component of the highly effective combination therapy Malarone®, where it is coformulated with atovaquone.[1] The synergistic interaction between these two compounds enhances their therapeutic efficacy and is crucial for preventing the development of resistance.
[2][3] This document provides detailed protocols for investigating the synergistic effects of proguanil with other antimalarial agents, focusing on in vitro assays and the underlying mechanism of action.

Proguanil itself exhibits weak antimalarial activity, with its primary action attributed to its active metabolite, cycloguanil, a dihydrofolate reductase (DHFR) inhibitor.[1] However, the synergistic effect with atovaquone is believed to be mediated by proguanil in its prodrug form.[4][5] Atovaquone acts by inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, leading to a collapse of the mitochondrial membrane potential  $(\Delta \Psi m)$ .[1][6] Proguanil appears to enhance this effect, lowering the concentration of atovaquone required to disrupt mitochondrial function.[4][6]



These application notes provide standardized methods for quantifying drug interactions, including the checkerboard assay and the fixed-ratio isobologram method, and for elucidating the mechanistic basis of synergy.

# **Data Presentation: In Vitro Activity and Synergy**

The following tables summarize the in vitro activity of proguanil and atovaquone against P. falciparum and the quantification of their synergistic interaction.

Table 1: In Vitro 50% Inhibitory Concentrations (IC50) of Proguanil and Atovaquone against P. falciparum

| Compound   | P. falciparum<br>Strain(s) | IC50 (nM)      | Assay<br>Duration | Reference |
|------------|----------------------------|----------------|-------------------|-----------|
| Proguanil  | Multiple                   | 2,400 - 19,000 | 48 hours          | [1]       |
| 3D7        | ~228                       | >48 hours      | [7]               |           |
| Atovaquone | Multiple                   | 0.7 - 6        | 48 hours          | [1]       |
| 3D7        | ~1.5                       | Not Specified  | [6]               |           |

Note: The potency of proguanil can be significantly influenced by the assay duration, with longer exposure times resulting in lower IC50 values.[7][8]

Table 2: Fractional Inhibitory Concentration Index (FICI) for the Atovaquone-Proguanil Combination



| P.<br>falciparum<br>Strain(s)          | Method                     | Mean<br>ΣFIC50 | Mean<br>ΣFIC90 | Interaction        | Reference |
|----------------------------------------|----------------------------|----------------|----------------|--------------------|-----------|
| Multiple                               | Not Specified              | 0.37           | 0.13           | Synergy            | [3]       |
| K1, T996<br>(Atovaquone-<br>sensitive) | Fixed-Ratio<br>Isobologram | Not specified  | Not specified  | Synergy            | [9][10]   |
| NGATV01<br>(Atovaquone-<br>resistant)  | Fixed-Ratio<br>Isobologram | Not specified  | Not specified  | Loss of<br>Synergy | [9][10]   |
| P. yoelii (liver stage)                | Fixed-Ratio<br>Isobologram | 0.64 (median)  | Not specified  | Synergy            | [11][12]  |

Interpretation of FICI Values:[13]

• Synergy: FICI ≤ 0.5

• Additive/Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4

# **Experimental Protocols**

## **Protocol 1: In Vitro Antimalarial Susceptibility Testing**

This protocol is foundational for determining the IC50 of individual compounds before assessing synergy.

#### 1. Materials:

- P. falciparum culture (synchronized to ring stage)
- Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, AlbuMAX II, and gentamicin)
- Human erythrocytes (O+)



- 96-well microtiter plates
- Test compounds (Proguanil, other antimalarials) dissolved in DMSO and serially diluted.
- [3H]-hypoxanthine
- Cell harvester and scintillation counter
- 2. Procedure:
- Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
- Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit.
- Add 100 μL of the parasite suspension to each well.
- Incubate the plates for the desired period (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C with a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.[8]
- After the initial incubation, add [<sup>3</sup>H]-hypoxanthine to each well and incubate for a further 24 hours.
- Harvest the contents of the wells onto a filter mat using a cell harvester.
- Measure the incorporation of [3H]-hypoxanthine using a scintillation counter.
- Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

# Protocol 2: Checkerboard Assay for Synergy Assessment

The checkerboard assay is a widely used method to screen for synergistic, additive, or antagonistic interactions between two compounds.[14][15]

1. Materials:



• Same as Protocol 1.

#### 2. Procedure:

- In a 96-well plate, prepare serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.[14]
- Include wells with serial dilutions of each drug alone to determine their individual MICs/IC50s under the assay conditions.[13]
- Add the synchronized parasite culture to each well as described in Protocol 1.
- Incubate the plate and measure parasite growth as described in Protocol 1.
- Calculate the Fractional Inhibitory Concentration (FIC) for each well showing inhibition using the following formulas:[13]
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- Calculate the FICI for each combination by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.[13]
- The lowest FICI value is reported as the result of the interaction.

### **Protocol 3: Modified Fixed-Ratio Isobologram Method**

This method provides a robust assessment of synergy by testing combinations of drugs at fixed ratios of their IC50s.[9][16]

- 1. Materials:
- Same as Protocol 1.
- 2. Procedure:
- Determine the IC50 of each drug individually as described in Protocol 1.



- · Prepare stock solutions of each drug.
- Create mixtures of the two drugs at fixed ratios of their IC50s (e.g., 1:1, 1:3, 3:1 of their IC50 values). A common approach is to use ratios like 5:0, 4:1, 3:2, 2:3, 1:4, and 0:5.[17]
- Prepare serial dilutions of these fixed-ratio mixtures.
- Perform the in vitro susceptibility assay as described in Protocol 1 using these serial dilutions.
- For each fixed ratio, calculate the IC50 of the combination.
- Construct an isobologram by plotting the concentrations of the two drugs that produce 50% inhibition. The x-axis represents the concentration of Drug A and the y-axis represents the concentration of Drug B.
- A line connecting the IC50 values of the individual drugs represents a theoretical line of additivity.
- Plot the IC50 values of the combinations. Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
- The FICI can also be calculated from the isobologram data.

# Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol investigates the mechanistic basis of synergy between proguanil and atovaquone by measuring the collapse of the mitochondrial membrane potential.[4][6]

- 1. Materials:
- P. falciparum or P. yoelii infected erythrocytes.
- Fluorescent dye sensitive to ΔΨm (e.g., DiOC6(3)).
- · Flow cytometer.



- Test compounds (atovaquone, proguanil, and their combination).
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for ΔΨm collapse.

### 2. Procedure:

- Incubate infected erythrocytes with the test compounds (singly and in combination) at various concentrations for a short period (e.g., 30 minutes).
- Add the fluorescent dye DiOC6(3) and incubate for a further 15-30 minutes.
- Analyze the fluorescence of the parasite-infected erythrocytes using a flow cytometer.
- A decrease in fluorescence intensity indicates a collapse of the mitochondrial membrane potential.
- Quantify the percentage of parasites with collapsed ΔΨm for each drug concentration and combination.
- The results can demonstrate if proguanil enhances the ability of atovaquone to collapse the  $\Delta \Psi m.[4][6]$

### **Visualizations**



### **Experimental Workflow for Synergy Assessment**



Click to download full resolution via product page

Caption: Workflow for in vitro synergy testing of antimalarial drugs.





Click to download full resolution via product page

Caption: Mechanism of atovaquone and proguanil synergistic action.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 2. Atovaquone/Proguanil Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacodynamic interactions among atovaquone, proguanil and cycloguanil against Plasmodium falciparum in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mechanism for the synergistic antimalarial action of atovaquone and proguanil PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. clyte.tech [clyte.tech]
- 15. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating the Synergy of Proguanil with other Antimalarials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679174#protocols-for-investigating-synergistic-effects-of-proguanil-with-other-antimalarials]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com